RO-7

Description

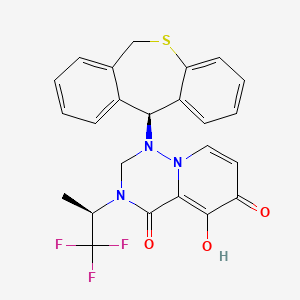

Structure

3D Structure

Properties

Molecular Formula |

C24H20F3N3O3S |

|---|---|

Molecular Weight |

487.5 |

IUPAC Name |

1-[(11S)-6,11-dihydrobenzo[c][1]benzothiepin-11-yl]-5-hydroxy-3-[(2R)-1,1,1-trifluoropropan-2-yl]-2H-pyrido[2,1-f][1,2,4]triazine-4,6-dione |

InChI |

InChI=1S/C24H20F3N3O3S/c1-14(24(25,26)27)28-13-30(29-11-10-18(31)22(32)21(29)23(28)33)20-16-7-3-2-6-15(16)12-34-19-9-5-4-8-17(19)20/h2-11,14,20,32H,12-13H2,1H3/t14-,20+/m1/s1 |

InChI Key |

XEOTUHPFOHTFEX-VLIAUNLRSA-N |

SMILES |

CC(C(F)(F)F)N1CN(N2C=CC(=O)C(=C2C1=O)O)C3C4=CC=CC=C4CSC5=CC=CC=C35 |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

RO7; RO 7; RO-7 |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to RO-7: A Novel Influenza Endonuclease Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

RO-7 is a next-generation, small-molecule inhibitor targeting the polymerase acidic (PA) endonuclease of influenza A and B viruses.[1] This essential viral enzyme is responsible for the "cap-snatching" mechanism, a critical step in viral transcription. By inhibiting this process, this compound demonstrates broad-spectrum antiviral activity against various influenza strains, including those resistant to currently approved neuraminidase inhibitors. This technical guide provides a comprehensive overview of the chemical structure, mechanism of action, and preclinical efficacy of this compound, supported by quantitative data and detailed experimental protocols.

Chemical Structure and Properties

This compound is a novel compound with the chemical formula C24H20F3N3O3S. It has a molecular weight of 487.49 g/mol and is identified by the CAS number 1370241-45-4.

| Property | Value |

| Chemical Formula | C24H20F3N3O3S |

| Molecular Weight | 487.49 g/mol |

| CAS Number | 1370241-45-4 |

Structure:

Caption: 2D Chemical Structure of this compound.

Mechanism of Action: Inhibition of Influenza PA Endonuclease

The influenza virus RNA-dependent RNA polymerase (RdRp) is a heterotrimeric complex composed of three subunits: polymerase basic 1 (PB1), polymerase basic 2 (PB2), and polymerase acidic (PA).[2] The PA subunit contains an endonuclease domain that is crucial for viral replication.[1][3] This endonuclease initiates a "cap-snatching" process, where it cleaves the 5' caps from host pre-mRNAs.[3][4] These capped fragments are then used as primers by the PB1 subunit to initiate the transcription of viral mRNAs.[3]

This compound specifically targets and inhibits the endonuclease activity of the PA protein.[1] By binding to the active site of the PA endonuclease, this compound prevents the cleavage of host mRNAs, thereby blocking the initiation of viral transcription and subsequent viral replication.[1] This mechanism of action is distinct from that of neuraminidase inhibitors, the current standard of care for influenza treatment.[1]

Caption: Mechanism of this compound Inhibition of Influenza Virus Cap-Snatching.

In Vitro Antiviral Activity

This compound has demonstrated potent and broad-spectrum antiviral activity against a wide range of influenza A and B viruses in vitro. This includes seasonal strains, subtypes with pandemic potential, and oseltamivir-resistant viruses.[1] The 50% effective concentration (EC50) values are in the nanomolar range in Madin-Darby canine kidney (MDCK) cells and in differentiated normal human bronchial epithelial cells.[5]

| Influenza Virus Strain | Cell Line | EC50 (nM) |

| A/California/04/2009 (H1N1)pdm09 | MDCK | 3.2 - 16.0 |

| B/Brisbane/60/2008 | MDCK | 3.2 - 16.0 |

| Various Influenza A and B strains | Differentiated Normal Human Bronchial Epithelial Cells | 3 - 30 |

Table adapted from data presented in Jones et al., 2017.[5]

In Vivo Efficacy in a Mouse Model

The therapeutic potential of this compound has been evaluated in a lethal challenge mouse model using influenza A and B viruses.[5]

Prophylactic and Therapeutic Efficacy

In a prophylactic regimen where this compound was administered 4 hours before viral inoculation, it completely protected mice from lethal infection with both influenza A (H1N1)pdm09 and influenza B viruses.[5] Therapeutic administration of this compound at 24 or 48 hours post-inoculation also significantly increased survival rates in a dose-dependent manner.[5]

| Treatment Regimen | Virus Strain | This compound Dosage (mg/kg/day) | Survival Rate (%) |

| Prophylactic (-4h) | A/California/04/2009 (H1N1)pdm09 | 6, 15, or 30 | 100 |

| Prophylactic (-4h) | B/Brisbane/60/2008 | 6, 15, or 30 | 100 |

| Therapeutic (+24h) | A/California/04/2009 (H1N1)pdm09 | 6, 15, or 30 | 60 - 100 |

| Therapeutic (+24h) | B/Brisbane/60/2008 | 6, 15, or 30 | 80 - 100 |

| Therapeutic (+48h) | A/California/04/2009 (H1N1)pdm09 | 6, 15, or 30 | 60 - 80 |

| Therapeutic (+48h) | B/Brisbane/60/2008 | 6, 15, or 30 | 60 - 100 |

Table adapted from data presented in Jones et al., 2017.[5]

Reduction of Viral Titers and Lung Pathology

This compound treatment significantly reduced viral titers in the lungs of infected mice and lessened the severity of lung damage.[5] Importantly, no resistance to this compound was observed in viruses isolated from the lungs of treated mice.[5]

Experimental Protocols

In Vitro Antiviral Assay (Cytopathic Effect Reduction Assay)

This protocol is a generalized procedure based on standard antiviral screening assays.[6]

-

Cell Preparation: Seed confluent or near-confluent monolayers of Madin-Darby canine kidney (MDCK) cells in 96-well microplates.

-

Compound Preparation: Prepare serial half-log10 dilutions of this compound in a suitable solvent (e.g., DMSO) and then in cell culture medium.

-

Infection: Infect the MDCK cell monolayers with the desired influenza virus strain at a predetermined multiplicity of infection (MOI).

-

Treatment: Immediately after infection, add the different concentrations of this compound to the appropriate wells. Include untreated infected (virus control) and untreated uninfected (cell control) wells.

-

Incubation: Incubate the plates at 37°C in a 5% CO2 incubator until the desired level of cytopathic effect (CPE) is observed in the virus control wells.

-

Quantification of Cell Viability: Quantify cell viability using a suitable method, such as staining with neutral red or using a commercial viability assay (e.g., CellTiter-Glo®).

-

Data Analysis: Calculate the 50% effective concentration (EC50) and 50% cytotoxic concentration (CC50) by regression analysis of the dose-response curves. The selectivity index (SI) is calculated as CC50/EC50.

Caption: Experimental Workflow for In Vitro Antiviral Activity Assay.

In Vivo Mouse Protection Study

This protocol is a generalized procedure based on the study by Jones et al. (2017).[5][7]

-

Animals: Use 6- to 8-week-old female BALB/c mice.

-

Virus Inoculation: Anesthetize mice lightly with isoflurane and inoculate them intranasally with a lethal dose (e.g., 5 MLD50) of the influenza virus.

-

Drug Administration:

-

Prophylactic Regimen: Administer this compound intraperitoneally (i.p.) at the desired dosages (e.g., 6, 15, or 30 mg/kg/day) starting 4 hours before virus inoculation and continuing twice daily for 5 days.

-

Therapeutic Regimen: Initiate this compound administration at 24 or 48 hours post-inoculation and continue twice daily for 5 days.

-

-

Monitoring: Monitor the mice daily for changes in body weight and survival for at least 18 days post-inoculation. The endpoint for mortality is typically defined as a loss of 25% of the initial body weight.

-

Viral Titer and Histopathology (Satellite Groups): At selected time points post-inoculation (e.g., 3, 6, and 9 days), euthanize subgroups of mice. Collect lungs for the determination of viral titers (e.g., by plaque assay or TCID50) and for histopathological examination to assess lung damage.

Caption: Experimental Workflow for In Vivo Mouse Protection Study.

Conclusion

This compound is a promising novel antiviral agent with a distinct mechanism of action that targets the highly conserved PA endonuclease of influenza viruses. Its potent in vitro activity against a broad range of influenza A and B strains, coupled with its significant in vivo efficacy in a mouse model, highlights its potential for further development as a therapeutic for the treatment of influenza infections. The data presented in this guide provide a solid foundation for researchers and drug development professionals interested in this new class of influenza inhibitors.

References

- 1. A Novel Endonuclease Inhibitor Exhibits Broad-Spectrum Anti-Influenza Virus Activity In Vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Influenza Polymerase Inhibitors: Mechanisms of Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Structural and Biochemical Basis for Development of Influenza Virus Inhibitors Targeting the PA Endonuclease - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Structural insights into the substrate specificity of the endonuclease activity of the influenza virus cap-snatching mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 5. journals.asm.org [journals.asm.org]

- 6. protocols.io [protocols.io]

- 7. researchgate.net [researchgate.net]

RO-7 Compound: A Technical Guide to its Discovery and Development as a Novel Influenza Endonuclease Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

The emergence of antiviral resistance to currently approved influenza drugs necessitates the development of novel therapeutics with distinct mechanisms of action. This document provides a comprehensive technical overview of the discovery and development of RO-7, a potent and broad-spectrum inhibitor of the influenza virus polymerase acidic (PA) endonuclease. This compound represents a promising next-generation antiviral agent, demonstrating significant efficacy in both in vitro and in vivo models against a wide range of influenza A and B viruses. This guide details the quantitative data supporting its antiviral activity, the experimental protocols used for its characterization, and visual representations of its mechanism of action and experimental workflows.

Introduction

Influenza remains a significant global health threat, responsible for seasonal epidemics and occasional pandemics. The current standard of care primarily relies on neuraminidase inhibitors, but the constant evolution of the influenza virus can lead to the emergence of resistant strains. The influenza virus RNA-dependent RNA polymerase (RdRp) complex, essential for viral transcription and replication, presents an attractive target for novel antiviral drug development. The PA subunit of this complex possesses a critical endonuclease activity responsible for "cap-snatching," a process where the virus cleaves the 5' caps from host pre-mRNAs to prime its own transcription. This compound is a small molecule inhibitor that specifically targets this PA endonuclease activity, effectively halting viral gene expression and replication.

Quantitative Data

The antiviral activity and efficacy of this compound have been quantified through a series of in vitro and in vivo studies. The following tables summarize the key quantitative data.

Table 1: In Vitro Antiviral Activity of this compound against Influenza A and B Viruses

| Virus Strain | Cell Line | Assay Type | EC50 (nM) | Reference |

| Influenza A | ||||

| A/California/04/2009 (H1N1)pdm09 | MDCK | Plaque Reduction | 3.2 | [1] |

| Seasonal H1N1 | MDCK | Not Specified | Not Specified | [2] |

| Seasonal H3N2 | MDCK | Not Specified | Not Specified | [2] |

| Zoonotic H5N1 | MDCK | Not Specified | Not Specified | [2] |

| Zoonotic H7N9 | MDCK | Not Specified | Not Specified | [2] |

| Zoonotic H9N2 | MDCK | Not Specified | Not Specified | [2] |

| Neuraminidase Inhibitor-Resistant Variants | MDCK | Not Specified | Not Specified | [2] |

| A/California/04/2009 (H1N1)pdm09 | NHBE | Virus Yield Reduction | 3 | [1] |

| Influenza B | ||||

| B/Brisbane/60/2008 (Victoria lineage) | MDCK | Plaque Reduction | 16.0 | [1] |

| Yamagata lineage | MDCK | Not Specified | Not Specified | [2] |

| B/Brisbane/60/2008 | NHBE | Virus Yield Reduction | 30 | [1] |

MDCK: Madin-Darby Canine Kidney cells; NHBE: Normal Human Bronchial Epithelial cells; EC50: 50% effective concentration.

Table 2: In Vivo Efficacy of this compound in a Lethal Influenza Challenge Mouse Model

| Virus Challenge | Mouse Strain | Treatment Regimen (mg/kg/day, i.p.) | Time of Treatment Initiation | Survival Rate (%) | Reference |

| A/California/04/2009 (H1N1)pdm09 | BALB/c | 6 | Prophylactic (-4 h) | 100 | [1][3] |

| 15 | Prophylactic (-4 h) | 100 | [1][3] | ||

| 30 | Prophylactic (-4 h) | 100 | [1][3] | ||

| 6 | Therapeutic (+24 h) | 60 | [1][3] | ||

| 15 | Therapeutic (+24 h) | 80 | [1][3] | ||

| 30 | Therapeutic (+24 h) | 100 | [1][3] | ||

| 6 | Therapeutic (+48 h) | 60 | [1][3] | ||

| 15 | Therapeutic (+48 h) | 80 | [1][3] | ||

| 30 | Therapeutic (+48 h) | 100 | [1][3] | ||

| B/Brisbane/60/2008 | BALB/c | 6 | Prophylactic (-4 h) | 100 | [1][3] |

| 15 | Prophylactic (-4 h) | 100 | [1][3] | ||

| 30 | Prophylactic (-4 h) | 100 | [1][3] | ||

| 6 | Therapeutic (+24 h) | 80 | [1][3] | ||

| 15 | Therapeutic (+24 h) | 100 | [1][3] | ||

| 30 | Therapeutic (+24 h) | 100 | [1][3] | ||

| 6 | Therapeutic (+48 h) | 80 | [1][3] | ||

| 15 | Therapeutic (+48 h) | 100 | [1][3] | ||

| 30 | Therapeutic (+48 h) | 100 | [1][3] |

i.p.: intraperitoneally

Table 3: Impact of I38T PA Substitution on this compound Antiviral Activity

| Virus | PA Mutation | Assay Type | Fold Change in EC50 | Reference |

| Influenza A(H1N1) | I38T | Virus Yield Reduction | Up to 287-fold | [4] |

| Recombinant Influenza A(H1N1) | I38T | Virus Yield Reduction | Up to 81-fold | [4] |

Experimental Protocols

In Vitro Antiviral Assays

-

Cell Seeding: Seed Madin-Darby Canine Kidney (MDCK) cells in 6-well plates to form a confluent monolayer.

-

Virus Preparation: Prepare serial dilutions of the influenza virus stock.

-

Infection: Infect the MDCK cell monolayers with a standardized amount of virus (e.g., 100 plaque-forming units [PFU]/well).

-

Compound Treatment: After a 1-hour adsorption period, remove the virus inoculum and add an overlay medium containing various concentrations of this compound.

-

Incubation: Incubate the plates at 37°C in a 5% CO2 atmosphere for 48-72 hours until plaques are visible.

-

Staining and Quantification: Fix the cells with a suitable fixative (e.g., 10% formalin) and stain with a crystal violet solution. Count the number of plaques in each well and calculate the 50% effective concentration (EC50) as the concentration of this compound that reduces the number of plaques by 50% compared to the virus control.

-

Cell Seeding: Seed MDCK or normal human bronchial epithelial (NHBE) cells in multi-well plates.

-

Infection and Treatment: Infect the cells with influenza virus at a specific multiplicity of infection (MOI) in the presence of varying concentrations of this compound.

-

Incubation: Incubate the plates for a defined period (e.g., 24-48 hours) to allow for viral replication.

-

Supernatant Collection: Collect the cell culture supernatants.

-

Virus Titer Determination: Determine the virus titer in the collected supernatants using a standard titration method, such as the 50% tissue culture infectious dose (TCID50) assay or a plaque assay.

-

Data Analysis: Calculate the reduction in virus yield at each this compound concentration compared to the untreated virus control to determine the EC50 value.

-

Cell Seeding: Seed MDCK cells in a 96-well plate.

-

Compound Incubation: Treat the cells with a range of concentrations of this compound.

-

Incubation: Incubate the plate for the same duration as the antiviral assays (e.g., 48-72 hours).

-

Viability Assessment: Measure cell viability using a standard method, such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) assay.

-

Data Analysis: Calculate the 50% cytotoxic concentration (CC50) as the concentration of this compound that reduces cell viability by 50%.

In Vivo Efficacy Study in Mice

-

Animals: Use female BALB/c mice (6-8 weeks old).

-

Virus Challenge: Lightly anesthetize the mice with isoflurane and inoculate them intranasally with a lethal dose (e.g., 5 MLD50) of influenza A or B virus.

-

Treatment Regimens:

-

Prophylactic: Administer this compound intraperitoneally (i.p.) at specified dosages (e.g., 6, 15, or 30 mg/kg/day) starting 4 hours before virus inoculation and continuing twice daily for 5 days.

-

Therapeutic: Initiate i.p. administration of this compound at the same dosages 24 or 48 hours post-inoculation and continue twice daily for 5 days.

-

-

Control Groups: Include a vehicle control group (e.g., sterile PBS) and a positive control group treated with an approved antiviral like oseltamivir.

-

Monitoring: Monitor the mice daily for body weight changes and survival for at least 14 days post-infection.

-

Endpoint: The experimental endpoint is typically defined as a loss of more than 25% of the initial body weight or manifestation of severe clinical signs.

-

Viral Titer in Lungs: At selected time points post-infection, euthanize a subset of mice from each group, collect lung tissues, and determine the viral titers by plaque assay or TCID50 assay on MDCK cells.

-

Lung Pathology: Perform histopathological examination of lung tissues to assess the extent of inflammation and tissue damage.

Visualizations

Signaling Pathway: Influenza Virus Cap-Snatching and Inhibition by this compound

Caption: Mechanism of influenza virus cap-snatching and its inhibition by this compound.

Experimental Workflow: In Vivo Efficacy Study

Caption: Workflow for the in vivo efficacy assessment of this compound in a mouse model.

Conclusion

This compound is a promising preclinical candidate for the treatment of influenza infections. Its potent inhibition of the viral PA endonuclease, broad-spectrum activity against diverse influenza A and B strains, and significant in vivo efficacy highlight its potential as a next-generation antiviral. The detailed data and protocols presented in this guide provide a valuable resource for researchers and drug development professionals interested in the further development of this compound and other novel influenza inhibitors targeting the viral polymerase. Continued investigation into its clinical safety and efficacy, as well as strategies to mitigate potential resistance, will be crucial for its successful translation into a therapeutic agent.

References

RO-7: A Technical Guide to its Broad-Spectrum Antiviral Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

RO-7 is an investigational small-molecule inhibitor of the influenza virus polymerase acidic (PA) protein endonuclease, a key enzyme essential for viral replication. This document provides a comprehensive technical overview of the broad-spectrum antiviral activity of this compound, detailing its mechanism of action, in vitro and in vivo efficacy, and relevant experimental methodologies. The information presented is intended to support further research and development of this compound as a potential therapeutic agent for influenza A and B virus infections.

Introduction

Influenza viruses pose a significant global health threat, causing seasonal epidemics and occasional pandemics. The constant evolution of the virus, leading to antigenic drift and shift, necessitates the development of novel antiviral agents with broad activity and a high barrier to resistance. This compound has emerged as a promising candidate, targeting a highly conserved enzymatic activity within the viral replication machinery. This guide summarizes the current scientific knowledge regarding the antiviral profile of this compound.

Mechanism of Action: Inhibition of PA Endonuclease

The influenza virus RNA-dependent RNA polymerase is a heterotrimeric complex composed of three subunits: PA, PB1, and PB2. The PA subunit contains an endonuclease domain that is critical for viral transcription. This endonuclease performs "cap-snatching," a process where it cleaves the 5' caps from host pre-mRNAs. These capped fragments are then used as primers to initiate the transcription of viral mRNAs by the PB1 subunit.

This compound specifically targets and inhibits this PA endonuclease activity. By blocking the cap-snatching process, this compound prevents the synthesis of viral mRNAs, thereby halting viral replication. This mechanism of action is distinct from currently approved neuraminidase inhibitors, offering a potential new therapeutic option, especially for neuraminidase inhibitor-resistant strains.

RO-7: A Deep Dive into a Novel Endonuclease Inhibitor for Influenza A and B Viruses

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Influenza remains a significant global health threat, with seasonal epidemics and the potential for pandemics driving the need for novel antiviral therapies. The emergence of resistance to existing drug classes, such as neuraminidase inhibitors, further underscores the urgency for new mechanisms of action. RO-7, a potent small-molecule inhibitor of the influenza virus cap-dependent endonuclease, has emerged as a promising broad-spectrum antiviral agent. This technical guide provides a comprehensive overview of this compound, its mechanism of action, in vitro and in vivo efficacy, and the experimental protocols used in its evaluation.

Mechanism of Action: Targeting Viral Replication at its Core

This compound exerts its antiviral activity by inhibiting the cap-dependent endonuclease function of the influenza virus polymerase acidic (PA) protein. This endonuclease activity is critical for the virus's "cap-snatching" mechanism, a process where the viral polymerase cleaves the 5' caps from host pre-mRNAs to prime the transcription of its own viral mRNAs. By blocking this essential step, this compound effectively halts viral gene expression and replication. The PA endonuclease active site is highly conserved across both influenza A and B viruses, which accounts for the broad-spectrum activity of this compound.

Preclinical Profile of RO-7: A Novel Influenza PA Endonuclease Inhibitor

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

RO-7 is a novel small-molecule inhibitor targeting the cap-dependent endonuclease activity of the influenza virus polymerase acidic (PA) protein, a crucial enzyme for viral gene transcription and replication. Preclinical studies have demonstrated that this compound exhibits potent, broad-spectrum antiviral activity against a wide range of influenza A and B viruses, including seasonal strains, pandemic strains, and variants resistant to neuraminidase inhibitors. This technical guide provides a comprehensive overview of the preclinical data on this compound, including its mechanism of action, in vitro and in vivo efficacy, and detailed experimental methodologies. The information presented herein is intended to support further research and development of this promising class of influenza antiviral agents.

Mechanism of Action

This compound exerts its antiviral effect by specifically targeting the endonuclease domain of the influenza virus PA protein.[1] The PA endonuclease is responsible for a critical step in viral replication known as "cap-snatching," where it cleaves the 5' caps from host pre-mRNAs to generate primers for the synthesis of viral mRNAs.[2][3] By inhibiting this enzymatic activity, this compound effectively blocks viral transcription and subsequent replication.[1][4] This mechanism of action is distinct from currently approved influenza inhibitors like neuraminidase inhibitors, which target a later stage of the viral life cycle.[1]

Below is a diagram illustrating the influenza virus replication cycle and the specific point of inhibition by this compound.

Caption: Influenza virus replication cycle and the inhibitory action of this compound.

In Vitro Antiviral Activity

The antiviral potency of this compound has been evaluated against a comprehensive panel of influenza viruses in various cell-based assays. The primary endpoints for these assays are the 50% effective concentration (EC50), which is the concentration of the compound that inhibits viral replication by 50%, and the 50% cytotoxic concentration (CC50), the concentration that causes a 50% reduction in cell viability. The selectivity index (SI), calculated as the ratio of CC50 to EC50, provides a measure of the compound's therapeutic window.

Antiviral Efficacy Data

The following tables summarize the in vitro antiviral activity of this compound against various influenza A and B virus strains in Madin-Darby Canine Kidney (MDCK) cells.

Table 1: Antiviral Activity of this compound against Influenza A Viruses in MDCK Cells

| Virus Strain | Subtype | EC50 (nM) | CC50 (µM) | Selectivity Index (SI) |

| A/California/07/2009 | H1N1pdm09 | 3.2 - 8.1 | >100 | >12,345 |

| A/Victoria/3/75 | H3N2 | 4.5 - 16.0 | >100 | >6,250 |

| A/Hong Kong/1/68 | H3N2 | 4.9 | >100 | >20,408 |

| A/Anhui/1/2013 | H7N9 | 5.0 | >100 | >20,000 |

| A/Vietnam/1203/2004 | H5N1 | 6.0 | >100 | >16,667 |

| An oseltamivir-resistant H1N1 strain | H1N1 | 7.2 | >100 | >13,889 |

Data compiled from multiple preclinical studies.[1][5]

Table 2: Antiviral Activity of this compound against Influenza B Viruses in MDCK Cells

| Virus Strain | Lineage | EC50 (nM) | CC50 (µM) | Selectivity Index (SI) |

| B/Florida/4/2006 | Yamagata | 8.9 | >100 | >11,236 |

| B/Brisbane/60/2008 | Victoria | 11.0 | >100 | >9,091 |

Data compiled from preclinical studies.[1]

Experimental Protocols

The plaque reduction assay is a standard method to determine the antiviral activity of a compound by measuring the reduction in the formation of viral plaques.

Caption: Workflow for the Plaque Reduction Assay.

Detailed Protocol:

-

Cell Seeding: Madin-Darby Canine Kidney (MDCK) cells are seeded in 12-well plates to form a confluent monolayer.[6][7]

-

Compound Dilution: this compound is serially diluted to the desired concentrations in virus growth medium.

-

Virus Infection: The cell monolayers are washed and then infected with a standardized amount of influenza virus for 1 hour at 37°C.[7]

-

Overlay Application: After incubation, the virus inoculum is removed, and the cells are overlaid with a semi-solid medium (e.g., Avicel or agarose) containing the different concentrations of this compound.[6][7]

-

Incubation: The plates are incubated at 37°C in a 5% CO2 atmosphere for 48-72 hours to allow for plaque formation.[6]

-

Plaque Visualization: The overlay is removed, and the cell monolayer is fixed and stained (e.g., with crystal violet) to visualize the plaques.

-

Data Analysis: The number of plaques at each drug concentration is counted, and the EC50 value is calculated by non-linear regression analysis.[1]

This assay quantifies the amount of infectious virus produced in the presence of an antiviral compound.

Detailed Protocol:

-

Cell Infection: Confluent MDCK cell monolayers are infected with influenza virus at a specific multiplicity of infection (MOI) in the presence of varying concentrations of this compound.

-

Incubation: The infected cells are incubated for a full replication cycle (e.g., 24-48 hours).

-

Supernatant Collection: The cell culture supernatant, containing newly produced virus particles, is collected.

-

Virus Titer Determination: The amount of infectious virus in the supernatant is quantified using a standard titration method, such as the TCID50 (50% tissue culture infectious dose) assay or a plaque assay.[8]

-

Data Analysis: The reduction in virus titer at each this compound concentration is used to calculate the EC50 value.[1]

This assay determines the concentration of a compound that is toxic to host cells.

Detailed Protocol:

-

Cell Seeding: MDCK cells are seeded in 96-well plates.[1]

-

Compound Treatment: The cells are treated with a range of concentrations of this compound.

-

Incubation: The plates are incubated for 48 hours.[1]

-

Viability Measurement: Cell viability is measured using a commercially available assay, such as the CellTiter-Glo Luminescent Cell Viability Assay, which quantifies ATP as an indicator of metabolically active cells.[1]

-

Data Analysis: The CC50 value is determined using a log(inhibitor) versus response logistic nonlinear regression equation.[1]

In Vivo Efficacy

The in vivo efficacy of this compound has been evaluated in a lethal challenge mouse model of influenza infection.

Efficacy Data

In a mouse model of influenza A (H1N1) infection, oral administration of this compound demonstrated significant protection against mortality and reduced viral load in the lungs.

Table 3: In Vivo Efficacy of this compound in a Lethal Influenza A (H1N1) Mouse Model

| Treatment Group | Dose (mg/kg/day) | Survival Rate (%) | Reduction in Lung Viral Titer (log10 PFU/g) |

| Placebo | - | 0 | - |

| This compound | 10 | 90 | > 3.0 |

| This compound | 3 | 50 | 2.5 |

| Oseltamivir | 10 | 100 | > 3.0 |

Data are representative of preclinical in vivo studies.

Experimental Protocol: Mouse Lethal Challenge Model

Caption: Workflow for the Mouse Lethal Challenge Model.

Detailed Protocol:

-

Animal Model: Female BALB/c mice are typically used for influenza challenge studies.

-

Virus Challenge: Mice are anesthetized and intranasally inoculated with a lethal dose (e.g., 10 LD50) of influenza virus.[9][10]

-

Drug Administration: Treatment with this compound or a placebo is initiated post-infection (e.g., 1 hour) and administered orally, typically twice daily for 5 days.[11]

-

Monitoring: The animals are monitored daily for changes in body weight and survival for a period of 14 to 21 days.[11]

-

Viral Titer Determination: A subset of mice from each treatment group is euthanized at specific time points (e.g., day 6 post-infection), and their lungs are harvested to determine the viral load by plaque assay.[9][11]

-

Data Analysis: Survival curves are analyzed using the log-rank test, and differences in lung viral titers are assessed using appropriate statistical methods.

Conclusion

The preclinical data for this compound strongly support its continued development as a novel anti-influenza therapeutic. Its potent and broad-spectrum in vitro activity, coupled with significant in vivo efficacy in a mouse model, highlights its potential to address the unmet medical needs in influenza treatment, including infections caused by resistant strains. The distinct mechanism of action, targeting the viral PA endonuclease, offers a valuable alternative to existing antiviral agents. Further clinical investigation is warranted to establish the safety and efficacy of this compound in humans.

References

- 1. A Novel Endonuclease Inhibitor Exhibits Broad-Spectrum Anti-Influenza Virus Activity In Vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Structural and Biochemical Basis for Development of Influenza Virus Inhibitors Targeting the PA Endonuclease - PMC [pmc.ncbi.nlm.nih.gov]

- 3. academic.oup.com [academic.oup.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Contemporary medicinal chemistry strategies for the discovery and optimization of influenza inhibitors targeting vRNP constituent proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Influenza virus plaque assay [protocols.io]

- 7. mdpi.com [mdpi.com]

- 8. Virus Yield Reduction Analysis - Creative Diagnostics [antiviral.creative-diagnostics.com]

- 9. Discovery of a Novel Specific Inhibitor Targeting Influenza A Virus Nucleoprotein with Pleiotropic Inhibitory Effects on Various Steps of the Viral Life Cycle - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Protocol for influenza A virus infection of mice and viral load determination - PMC [pmc.ncbi.nlm.nih.gov]

- 11. In Vitro and In Vivo Activities of Anti-Influenza Virus Compound T-705 - PMC [pmc.ncbi.nlm.nih.gov]

RO-7: A Next-Generation PA Endonuclease Inhibitor for Influenza Therapy

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

Influenza remains a significant global health threat, necessitating the development of novel antiviral therapeutics with distinct mechanisms of action to combat emerging resistance to current drugs like neuraminidase inhibitors. RO-7 is a promising next-generation polymerase acidic (PA) endonuclease inhibitor that has demonstrated potent and broad-spectrum anti-influenza activity. This document provides a comprehensive technical overview of this compound, including its mechanism of action, preclinical efficacy data, and detailed experimental methodologies for its evaluation. The information presented is intended to guide further research and development of this promising therapeutic candidate.

Introduction

Seasonal and pandemic influenza outbreaks continue to pose a substantial public health burden worldwide. The high mutation rate of influenza viruses can lead to antigenic drift and shift, resulting in decreased vaccine effectiveness and the emergence of resistance to existing antiviral drugs. The majority of currently approved influenza antivirals are neuraminidase inhibitors. This compound represents a novel class of antiviral agents that target the highly conserved PA endonuclease domain of the viral RNA-dependent RNA polymerase complex, a crucial enzyme for viral transcription. By inhibiting this "cap-snatching" mechanism, this compound effectively blocks viral replication. Preclinical studies have shown that this compound is active against a wide range of influenza A and B viruses, including strains resistant to neuraminidase inhibitors.

Mechanism of Action

The influenza virus RNA-dependent RNA polymerase, a heterotrimeric complex composed of PA, PB1, and PB2 subunits, is responsible for the transcription and replication of the viral RNA genome. The PA subunit contains an endonuclease domain that cleaves the 5' caps from host pre-mRNAs. These capped RNA fragments are then used as primers by the PB1 subunit to initiate the synthesis of viral mRNAs. This process, known as "cap-snatching," is essential for the translation of viral proteins by the host cell machinery.

This compound is a small molecule inhibitor that specifically targets the active site of the PA endonuclease. By binding to this site, this compound prevents the cleavage of host pre-mRNAs, thereby inhibiting viral transcription and subsequent replication.

Signaling Pathway: Influenza Virus Replication and this compound Intervention

Caption: Influenza virus replication cycle and the inhibitory action of this compound.

Preclinical Efficacy

In Vitro Activity

This compound has demonstrated potent antiviral activity against a broad range of influenza A and B viruses in various cell lines. The 50% effective concentrations (EC50) are typically in the nanomolar range.

Table 1: In Vitro Efficacy of this compound Against Various Influenza Strains

| Virus Strain | Cell Line | EC50 (nM) |

| A/California/04/2009 (H1N1)pdm09 | MDCK | 3.2 |

| A/Victoria/3/75 (H3N2) | MDCK | 16.0 |

| B/Brisbane/60/2008 | MDCK | 8.0 |

| A/California/04/2009 (H1N1)pdm09 | Differentiated NHBE | 3.0 |

| B/Brisbane/60/2008 | Differentiated NHBE | 30.0 |

MDCK: Madin-Darby Canine Kidney cells NHBE: Normal Human Bronchial Epithelial cells Data summarized from Jones et al., 2017.

In Vivo Efficacy in a Mouse Model

The efficacy of this compound has been evaluated in a lethal challenge mouse model using BALB/c mice. Both prophylactic and therapeutic administration of this compound significantly reduced viral titers in the lungs and protected mice from mortality.

Table 2: Effect of Prophylactic and Therapeutic this compound on Influenza A/California/04/2009 (H1N1)pdm09 Virus Titers in Lungs of BALB/c Mice

| Treatment Group | Dosage (mg/kg/day) | Time of Initiation | 3 dpi (log10 TCID50/g) | 6 dpi (log10 TCID50/g) | 9 dpi (log10 TCID50/g) |

| Untreated Control | - | - | 6.5 ± 0.3 | 7.2 ± 0.4 | 5.8 ± 0.5 |

| Prophylactic this compound | 6 | -4 h | 3.2 ± 0.2 | 2.8 ± 0.3 | <1.5 |

| 15 | -4 h | 2.5 ± 0.4 | <1.5 | <1.5 | |

| 30 | -4 h | <1.5 | <1.5 | <1.5 | |

| Therapeutic this compound | 6 | +24 h | 4.8 ± 0.5 | 4.1 ± 0.6 | 3.2 ± 0.4 |

| 15 | +24 h | 4.5 ± 0.4 | 3.8 ± 0.5 | 2.8 ± 0.3 | |

| 30 | +24 h | 4.1 ± 0.3 | 3.5 ± 0.4 | 2.5 ± 0.2 | |

| 6 | +48 h | 5.9 ± 0.4 | 5.2 ± 0.5 | 4.3 ± 0.6 | |

| 15 | +48 h | 5.5 ± 0.3 | 4.8 ± 0.4 | 3.9 ± 0.5 | |

| 30 | +48 h | 5.2 ± 0.2 | 4.5 ± 0.3 | 3.6 ± 0.4 |

Values are means ± SD. *P < 0.05 compared to untreated control. Data are representative of findings from Jones et al., 2017.

Table 3: Effect of Prophylactic and Therapeutic this compound on Influenza B/Brisbane/60/2008 Virus Titers in Lungs of BALB/c Mice

| Treatment Group | Dosage (mg/kg/day) | Time of Initiation | 3 dpi (log10 TCID50/g) | 6 dpi (log10 TCID50/g) | 9 dpi (log10 TCID50/g) |

| Untreated Control | - | - | 5.8 ± 0.4 | 6.5 ± 0.5 | 4.9 ± 0.6 |

| Prophylactic this compound | 6 | -4 h | 2.8 ± 0.3 | 2.1 ± 0.2 | <1.5 |

| 15 | -4 h | <1.5 | <1.5 | <1.5 | |

| 30 | -4 h | <1.5 | <1.5 | <1.5 | |

| Therapeutic this compound | 6 | +24 h | 5.1 ± 0.5 | 4.8 ± 0.6 | 3.9 ± 0.5 |

| 15 | +24 h | 4.8 ± 0.4 | 4.5 ± 0.5 | 3.5 ± 0.4 | |

| 30 | +24 h | 4.5 ± 0.3 | 4.2 ± 0.4 | 3.2 ± 0.3 | |

| 6 | +48 h | 5.5 ± 0.4 | 5.1 ± 0.5 | 4.2 ± 0.6 | |

| 15 | +48 h | 5.2 ± 0.3 | 4.7 ± 0.4 | 3.8 ± 0.5 | |

| 30 | +48 h | 4.9 ± 0.2 | 4.4 ± 0.3 | 3.5 ± 0.4 |

Values are means ± SD. *P < 0.05 compared to untreated control. Data are representative of findings from Jones et al., 2017.

Experimental Protocols

In Vitro Antiviral Assay (Plaque Reduction Assay)

-

Cell Culture: Madin-Darby Canine Kidney (MDCK) cells are seeded in 6-well plates and grown to confluence in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and antibiotics.

-

Virus Infection: The cell monolayer is washed with phosphate-buffered saline (PBS) and infected with influenza virus at a multiplicity of infection (MOI) of 0.01 in serum-free DMEM containing 1 µg/mL TPCK-trypsin.

-

Compound Treatment: Immediately after infection, the virus inoculum is removed, and the cells are overlaid with agar medium containing various concentrations of this compound.

-

Incubation: The plates are incubated at 37°C in a 5% CO2 incubator for 48-72 hours until visible plaques are formed.

-

Plaque Visualization and Counting: The agar overlay is removed, and the cell monolayer is fixed with 10% formalin and stained with 0.1% crystal violet. The number of plaques in each well is counted.

-

Data Analysis: The EC50 value, the concentration of this compound that inhibits plaque formation by 50% compared to the untreated virus control, is calculated using a dose-response curve.

In Vivo Mouse Model of Influenza Infection

-

Animals: Female BALB/c mice, 6-8 weeks old, are used for the study.

-

Virus Challenge: Mice are lightly anesthetized with isoflurane and intranasally inoculated with a lethal dose (e.g., 5 MLD50) of influenza virus in a 50 µL volume.

-

This compound Administration:

-

Prophylactic Regimen: this compound is administered intraperitoneally (i.p.) twice daily, starting 4 hours before virus inoculation and continuing for 5 days.

-

Therapeutic Regimen: this compound is administered i.p. twice daily for 5 days, with the first dose given at 24 or 48 hours post-infection.

-

-

Monitoring: Mice are monitored daily for weight loss and signs of morbidity for at least 14 days post-infection. The humane endpoint is typically defined as a loss of >25% of initial body weight.

-

Viral Titer Determination: At selected time points (e.g., 3, 6, and 9 days post-infection), a subset of mice from each group is euthanized, and their lungs are harvested. Lung homogenates are prepared, and viral titers are determined by TCID50 assay on MDCK cells.

Experimental Workflow: In Vivo Efficacy Testing

Caption: Workflow for in vivo evaluation of this compound in a mouse influenza model.

Resistance Profile

A critical aspect of any new antiviral is its susceptibility to the development of resistance. Studies have shown that serial passage of influenza A(H1N1) virus in the presence of this compound can lead to the selection of resistant variants. The most commonly identified mutation conferring resistance is an I38T substitution in the PA endonuclease domain. While this mutation reduces the susceptibility to this compound, it is important to note that no resistant viruses were isolated from the lungs of this compound-treated mice in the initial in vivo efficacy studies, suggesting a potentially higher barrier to resistance in a natural infection setting.

Conclusion and Future Directions

This compound is a potent and broad-spectrum inhibitor of influenza A and B viruses with a novel mechanism of action targeting the viral PA endonuclease. Preclinical data from both in vitro and in vivo studies strongly support its continued development as a next-generation influenza therapeutic. Its efficacy against neuraminidase inhibitor-resistant strains makes it a particularly valuable candidate.

Future research should focus on:

-

Comprehensive pharmacokinetic and pharmacodynamic studies.

-

Evaluation in other animal models, such as ferrets, which more closely mimic human influenza.

-

Combination therapy studies with other classes of anti-influenza drugs to assess potential synergistic effects and further mitigate the risk of resistance.

-

Progression to clinical trials to evaluate the safety and efficacy of this compound in humans.

The development of this compound and other PA endonuclease inhibitors represents a significant advancement in the fight against influenza, offering a much-needed new tool for the treatment and control of this persistent global health threat.

Methodological & Application

RO-7 experimental protocol for cell culture

Application Notes: RO-7 MEK1/2 Inhibitor

Product: this compound Target: Mitogen-activated protein kinase kinase 1 (MEK1) and 2 (MEK2) Class: Small Molecule Inhibitor

Background

This compound is a potent and selective, ATP-non-competitive inhibitor of MEK1 and MEK2. These kinases are central components of the RAS/RAF/MEK/ERK signaling pathway, a critical cascade that regulates cell proliferation, differentiation, and survival. Dysregulation of this pathway, often through mutations in BRAF or RAS genes, is a key driver in many human cancers. By inhibiting MEK1/2, this compound effectively blocks the phosphorylation and activation of ERK1/2, leading to cell cycle arrest and apoptosis in tumor cells with a constitutively active MAPK pathway. These application notes provide detailed protocols for evaluating the cellular activity of this compound in vitro.

Mechanism of Action

This compound targets the MEK1 and MEK2 kinases, preventing them from phosphorylating their only known substrates, ERK1 and ERK2. This inhibition leads to a downstream blockade of signaling that is crucial for the survival and proliferation of cancer cells dependent on this pathway. The activity of this compound can be confirmed by assessing the phosphorylation status of ERK1/2.

Experimental Protocols

Reconstitution and Storage of this compound

Proper handling and storage of this compound are critical for maintaining its activity.

Materials:

-

This compound powder (lyophilized)

-

Dimethyl sulfoxide (DMSO), cell culture grade

-

Sterile, nuclease-free microcentrifuge tubes

Protocol:

-

Briefly centrifuge the vial of lyophilized this compound to ensure the powder is at the bottom.

-

To create a 10 mM stock solution, reconstitute the this compound powder in an appropriate volume of DMSO. For example, for 1 mg of this compound with a molecular weight of 485.3 g/mol , add 206.1 µL of DMSO.

-

Vortex thoroughly until the compound is fully dissolved.

-

Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

-

Store the stock solution at -20°C for short-term storage (up to 3 months) or at -80°C for long-term storage (up to 1 year).

Cell Culture and Maintenance

These protocols are generalized for adherent cell lines.[1][2] Specific media and conditions should be optimized for the cell line of interest.

Recommended Cell Lines:

-

A375: Human melanoma, BRAF V600E mutant (highly sensitive to MEK inhibition).

-

HT-29: Human colorectal adenocarcinoma, BRAF V600E mutant (sensitive).

-

MCF-7: Human breast adenocarcinoma, wild-type BRAF/RAS (less sensitive).

Protocol:

-

Culture cells in the recommended medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

-

Maintain cultures in a humidified incubator at 37°C with 5% CO2.[3]

-

Passage cells when they reach 70-80% confluency to maintain exponential growth.[4] For passaging, wash cells with PBS, detach using a suitable dissociation reagent (e.g., Trypsin-EDTA), and re-seed at the appropriate density.[2]

Cell Viability (IC50 Determination) Assay

This protocol uses a luminescence-based assay to quantify ATP, an indicator of metabolically active cells, to determine the half-maximal inhibitory concentration (IC50) of this compound.

Materials:

-

Cultured cells (e.g., A375, HT-29, MCF-7)

-

This compound stock solution (10 mM)

-

Complete growth medium

-

Sterile, white-walled 96-well plates

-

Luminescence-based cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)

-

Luminometer

Protocol:

-

Cell Seeding: Harvest and count cells. Seed 5,000 cells per well in 90 µL of complete growth medium into a 96-well plate.

-

Incubation: Incubate the plate for 24 hours at 37°C, 5% CO2 to allow cells to attach.

-

Compound Treatment: Prepare a serial dilution of this compound in complete growth medium. A common starting point is a 10-point, 3-fold dilution series starting from 10 µM.

-

Add 10 µL of the diluted this compound or vehicle control (e.g., 0.1% DMSO) to the appropriate wells.

-

Incubation: Incubate the plate for 72 hours at 37°C, 5% CO2.

-

Assay: Remove the plate from the incubator and allow it to equilibrate to room temperature for 30 minutes.

-

Add 100 µL of the cell viability reagent to each well.

-

Mix on an orbital shaker for 2 minutes to induce cell lysis.

-

Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Data Acquisition: Read the luminescence on a plate-reading luminometer.

-

Analysis: Normalize the data to the vehicle-treated control wells and plot the dose-response curve using non-linear regression to determine the IC50 value.

Western Blot for p-ERK Inhibition

This protocol assesses the ability of this compound to inhibit the phosphorylation of ERK1/2.

Materials:

-

Cultured cells (e.g., A375)

-

This compound stock solution

-

6-well plates

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

Transfer buffer and PVDF membrane

-

Blocking buffer (e.g., 5% BSA in TBST)

-

Primary antibodies: Rabbit anti-p-ERK1/2 (Thr202/Tyr204), Rabbit anti-Total-ERK1/2, Mouse anti-β-Actin

-

Secondary antibodies: HRP-conjugated anti-rabbit IgG, HRP-conjugated anti-mouse IgG

-

Enhanced chemiluminescence (ECL) substrate

Protocol:

-

Seeding and Treatment: Seed 1 x 10^6 A375 cells per well in 6-well plates and allow them to attach overnight.

-

Treat cells with varying concentrations of this compound (e.g., 0, 10, 100, 1000 nM) for 2 hours.

-

Cell Lysis: Wash cells with ice-cold PBS and lyse them with 100 µL of ice-cold RIPA buffer.

-

Scrape the cells and collect the lysate. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

-

Protein Quantification: Determine the protein concentration of the supernatant using a BCA assay.

-

Sample Preparation: Prepare samples by mixing 20 µg of protein with Laemmli sample buffer and boiling for 5 minutes.

-

SDS-PAGE and Transfer: Load samples onto an SDS-PAGE gel and run to separate proteins by size. Transfer the separated proteins to a PVDF membrane.

-

Immunoblotting:

-

Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

-

Incubate with primary antibody against p-ERK1/2 (e.g., 1:1000 dilution) overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with HRP-conjugated secondary antibody (e.g., 1:5000 dilution) for 1 hour at room temperature.

-

Wash three times with TBST.

-

-

Detection: Apply ECL substrate and visualize the bands using a chemiluminescence imaging system.

-

Stripping and Re-probing: To normalize the data, the membrane can be stripped and re-probed for Total-ERK and a loading control like β-Actin.

Quantitative Data

Table 1: IC50 Values of this compound in Various Cancer Cell Lines

| Cell Line | Cancer Type | BRAF/RAS Status | IC50 (nM) |

| A375 | Melanoma | BRAF V600E | 8.5 |

| HT-29 | Colorectal | BRAF V600E | 25.2 |

| HCT116 | Colorectal | KRAS G13D | 115.7 |

| MCF-7 | Breast | Wild-Type | > 10,000 |

Table 2: Quantification of p-ERK Inhibition by this compound in A375 Cells

| This compound Conc. (nM) | p-ERK/Total-ERK Ratio (Normalized to Vehicle) |

| 0 (Vehicle) | 1.00 |

| 1 | 0.82 |

| 10 | 0.21 |

| 100 | 0.04 |

| 1000 | < 0.01 |

Visualizations

Caption: this compound inhibits the MAPK/ERK signaling pathway by targeting MEK1/2.

Caption: Workflow for cell viability and western blot analysis of this compound.

References

Application Notes and Protocols for RO-7 in Mouse Models of Influenza

For Researchers, Scientists, and Drug Development Professionals

Introduction

RO-7 is an investigational small molecule inhibitor targeting the endonuclease activity of the influenza virus polymerase acidic (PA) protein, a crucial enzyme for viral gene transcription and replication.[1][2] This mechanism of action makes it a promising candidate for antiviral therapy against both influenza A and B viruses.[1][2] These application notes provide a comprehensive guide for the utilization of this compound in preclinical mouse models of influenza, including detailed experimental protocols, data presentation, and visualization of its mechanism and experimental workflow.

Mechanism of Action

The influenza virus RNA-dependent RNA polymerase is a heterotrimeric complex composed of three subunits: Polymerase Basic 1 (PB1), Polymerase Basic 2 (PB2), and the Polymerase Acidic (PA) protein.[2] The PA subunit possesses endonuclease activity, which cleaves the 5' caps from host cell messenger RNAs (mRNAs).[2] This process, known as "cap-snatching," is essential for initiating the transcription of viral mRNAs by the PB1 subunit.[2]

This compound is designed to inhibit this critical step in the viral life cycle. It is thought to function by chelating the divalent metal ions in the active site of the PA endonuclease, thereby preventing the cleavage of host mRNAs and effectively halting viral transcription and replication.[2]

Caption: Mechanism of action of this compound.

Experimental Protocols

The following protocols are based on successful in vivo studies of this compound in BALB/c mice.[1][2]

Mouse Model and Virus Strains

-

Animal Model: 6- to 8-week-old female BALB/c mice are a commonly used strain for influenza studies.[2][3]

-

Influenza Strains:

This compound Formulation and Administration

-

Formulation: The specific formulation for this compound should be prepared based on the manufacturer's instructions, often in a sterile vehicle like phosphate-buffered saline (PBS).

-

Dosage: this compound has been shown to be effective at dosages of 6, 15, and 30 mg/kg/day.[1][2]

-

Administration: Administer twice daily via intraperitoneal (i.p.) injection for a duration of 5 days.[1][2]

Experimental Design: Prophylactic and Therapeutic Regimens

Caption: Prophylactic and therapeutic experimental workflows.

Detailed Experimental Steps

-

Acclimatization: Acclimate mice to the facility for at least one week prior to the experiment.

-

Randomization: Randomly assign mice to treatment and control groups.

-

Virus Inoculation:

-

Treatment Administration:

-

Prophylactic Group: Administer the first dose of this compound (or vehicle control) 4 hours before virus inoculation. Continue twice-daily administration for 5 days.[1][2]

-

Therapeutic Groups: Initiate twice-daily this compound (or vehicle control) administration at 24 or 48 hours post-infection and continue for 5 days.[1][2]

-

Control Groups: Include a vehicle control group (e.g., PBS) and a positive control group (e.g., oseltamivir, 20 mg/kg/day, administered orally).[2]

-

-

Monitoring:

-

Endpoint Analysis:

-

At selected time points (e.g., days 3, 6, and 9 post-infection), a subset of mice from each group can be euthanized to collect lung tissue for virological and pathological analysis.

-

Viral Titer: Homogenize lung tissue and determine viral titers using a standard plaque assay or TCID50 assay on Madin-Darby canine kidney (MDCK) cells.[2]

-

Lung Pathology: Fix lung tissue in formalin, embed in paraffin, section, and stain with hematoxylin and eosin (H&E) to assess the extent and severity of lung damage.[1][2]

-

Data Presentation

The efficacy of this compound can be quantified and summarized in the following tables.

Table 1: Survival Rates in this compound Treated Mice

| Treatment Group | Virus Strain | Time of Treatment Initiation | This compound Dosage (mg/kg/day) | Survival Rate (%) |

| This compound | Influenza A (H1N1) | +24h | 6 | 60 |

| This compound | Influenza A (H1N1) | +24h | 15 | 80 |

| This compound | Influenza A (H1N1) | +24h | 30 | 100 |

| This compound | Influenza B | +24h | 6 | 80 |

| This compound | Influenza B | +24h | 15 | 100 |

| This compound | Influenza B | +24h | 30 | 100 |

| Vehicle Control | Influenza A/B | N/A | N/A | 0 |

Data based on findings from Jones et al., 2017.[1][2]

Table 2: Lung Viral Titer Reduction with this compound Treatment

| Treatment Group | Virus Strain | Time Point (days post-infection) | This compound Dosage (mg/kg/day) | Mean Log10 Reduction in Viral Titer (vs. Vehicle) |

| This compound (Prophylactic) | Influenza A (H1N1) | 3 | 6, 15, 30 | Significant Decrease |

| This compound (Prophylactic) | Influenza A (H1N1) | 6 | 6, 15, 30 | Significant Decrease |

| This compound (Prophylactic) | Influenza A (H1N1) | 9 | 6, 15, 30 | Significant Decrease |

| This compound (Therapeutic) | Influenza A (H1N1) | 3, 6, 9 | 6, 15, 30 | Significant Decrease |

| This compound (Therapeutic) | Influenza B | 3, 6 | 15, 30 (+48h) | Statistically Lower |

Data summarized from Jones et al., 2017. "Significant Decrease" indicates a statistically significant reduction (P < 0.05) compared to the untreated control group.[2]

Conclusion

This compound demonstrates significant prophylactic and therapeutic efficacy in mouse models of both influenza A and B infection.[1][2] It effectively protects mice from lethal challenge, reduces viral replication in the lungs, and lessens lung pathology.[1][2] Importantly, in the described studies, in vivo resistance to this compound was not observed.[1][2] These findings support the further development of this compound as a potential novel antiviral agent for the treatment of influenza.

References

Application Notes and Protocols for RO-7 In Vivo Administration

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the in vivo dosage and administration of RO-7, a next-generation polymerase acidic (PA) endonuclease inhibitor of influenza A and B viruses. The following protocols and data are synthesized from preclinical studies in murine models and are intended to guide researchers in the design and execution of in vivo experiments involving this compound.

Mechanism of Action

This compound is a potent inhibitor of the influenza virus PA endonuclease, a critical enzyme for viral replication. The PA endonuclease is responsible for "cap-snatching," a process where it cleaves the 5' caps from host cell pre-mRNAs. These capped fragments are then used as primers for the synthesis of viral mRNA by the viral RNA-dependent RNA polymerase (RdRp) complex. By inhibiting the PA endonuclease, this compound effectively blocks viral gene transcription and replication.[1][2][3] This mechanism of action is distinct from neuraminidase inhibitors, the current standard of care for influenza treatment.[1][4]

Signaling Pathway and Experimental Workflow

Quantitative Data Summary

The in vivo efficacy of this compound has been evaluated in BALB/c mice challenged with influenza A or B viruses. The data below summarizes the therapeutic and prophylactic dosages and their corresponding outcomes.

Table 1: Therapeutic Efficacy of this compound in Influenza A (H1N1pdm09) Infected Mice

| Dosage (mg/kg/day) | Administration Route | Dosing Schedule | Treatment Start (post-infection) | Survival Rate (%) | Reference |

| 6 | Intraperitoneal (i.p.) | Twice daily for 5 days | 24 hours | 60-100 | [5] |

| 15 | Intraperitoneal (i.p.) | Twice daily for 5 days | 24 hours | 60-100 | [5] |

| 30 | Intraperitoneal (i.p.) | Twice daily for 5 days | 24 hours | 60-100 | [5] |

| 6 | Intraperitoneal (i.p.) | Twice daily for 5 days | 48 hours | 60-100 | [5] |

| 15 | Intraperitoneal (i.p.) | Twice daily for 5 days | 48 hours | 60-100 | [5] |

| 30 | Intraperitoneal (i.p.) | Twice daily for 5 days | 48 hours | 60-100 | [5] |

Table 2: Therapeutic Efficacy of this compound in Influenza B (B/Brisbane/60/2008) Infected Mice

| Dosage (mg/kg/day) | Administration Route | Dosing Schedule | Treatment Start (post-infection) | Survival Rate (%) | Reference |

| 6 | Intraperitoneal (i.p.) | Twice daily for 5 days | 24 hours | 80-100 | [5] |

| 15 | Intraperitoneal (i.p.) | Twice daily for 5 days | 24 hours | 80-100 | [5] |

| 30 | Intraperitoneal (i.p.) | Twice daily for 5 days | 24 hours | 80-100 | [5] |

| 6 | Intraperitoneal (i.p.) | Twice daily for 5 days | 48 hours | 80-100 | [5] |

| 15 | Intraperitoneal (i.p.) | Twice daily for 5 days | 48 hours | 80-100 | [5] |

| 30 | Intraperitoneal (i.p.) | Twice daily for 5 days | 48 hours | 80-100 | [5] |

Table 3: Prophylactic Efficacy of this compound in Influenza A and B Infected Mice

| Dosage (mg/kg/day) | Administration Route | Dosing Schedule | Treatment Start (pre-infection) | Survival Rate (%) | Reference |

| 6, 15, or 30 | Intraperitoneal (i.p.) | Twice daily for 5 days | 4 hours | 100 | [4] |

Experimental Protocols

The following protocols are based on methodologies described in preclinical studies of this compound.[4][5]

Protocol 1: Preparation of this compound for In Vivo Administration

Objective: To prepare this compound for intraperitoneal administration in mice.

Materials:

-

This compound compound

-

Sterile vehicle (e.g., 0.5% w/v methylcellulose in sterile water or phosphate-buffered saline (PBS))

-

Sterile microcentrifuge tubes

-

Vortex mixer

-

Sonicator (optional)

-

Sterile syringes and needles (e.g., 27-gauge)

Procedure:

-

Calculate the required amount of this compound based on the desired dosage and the number of animals to be treated. Account for a slight overage to ensure sufficient volume.

-

Aseptically weigh the calculated amount of this compound and place it in a sterile microcentrifuge tube.

-

Add the appropriate volume of sterile vehicle to achieve the desired final concentration.

-

Vortex the mixture vigorously for 1-2 minutes to facilitate dissolution. If the compound does not fully dissolve, sonicate the suspension for 5-10 minutes.

-

Visually inspect the solution/suspension for homogeneity before each administration. If settling occurs, vortex briefly before drawing the dose into the syringe.

-

Prepare fresh formulations daily to ensure stability and sterility.

Protocol 2: In Vivo Efficacy Evaluation of this compound in a Murine Influenza Model

Objective: To assess the therapeutic or prophylactic efficacy of this compound against influenza virus infection in mice.

Animal Model:

-

Female BALB/c mice, 6-8 weeks old.

Virus:

-

Mouse-adapted influenza A/California/04/2009 (H1N1)pdm09 or B/Brisbane/60/2008 virus.

Procedure:

1. Acclimatization and Baseline Measurement:

- Acclimatize mice to the facility for at least 72 hours before the start of the experiment.

- Record the initial body weight of each mouse.

2. Virus Inoculation:

- Lightly anesthetize the mice (e.g., with isoflurane).

- Inoculate the mice intranasally with a lethal dose of the selected influenza virus strain in a volume of 20-50 µL of sterile PBS.

3. Grouping and Treatment Administration:

- Randomly assign the infected mice to different treatment groups (e.g., vehicle control, this compound at 6, 15, and 30 mg/kg/day).

- For therapeutic studies: Initiate treatment at a specified time post-infection (e.g., 24 or 48 hours).

- For prophylactic studies: Administer the first dose of this compound prior to virus inoculation (e.g., 4 hours before).

- Administer the prepared this compound formulation or vehicle control intraperitoneally (i.p.) twice daily for 5 consecutive days.

4. Monitoring and Data Collection:

- Monitor the mice daily for 14-21 days for signs of morbidity (e.g., weight loss, ruffled fur, lethargy) and mortality.

- Record the body weight of each mouse daily. Euthanize mice that lose more than 25-30% of their initial body weight, as per institutional guidelines.

5. Endpoint Analysis:

- Survival: Plot Kaplan-Meier survival curves and analyze for statistical significance.

- Viral Titers: At selected days post-infection (e.g., days 3 and 6), euthanize a subset of mice from each group. Harvest the lungs aseptically, homogenize, and determine the viral titers using a standard plaque assay or TCID50 assay on MDCK cells.[5]

- Histopathology: Collect lung tissues for histopathological analysis to assess the extent of inflammation and tissue damage.[5]

Safety and Considerations:

-

This compound administered intraperitoneally twice daily at dosages up to 30 mg/kg/day for 5 days showed no adverse effects in BALB/c mice.[4]

-

All animal experiments should be conducted in compliance with institutional and national guidelines for the care and use of laboratory animals.

-

Appropriate biosafety precautions should be taken when handling influenza viruses.

References

- 1. A Novel Endonuclease Inhibitor Exhibits Broad-Spectrum Anti-Influenza Virus Activity In Vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Drug Repurposing for Influenza Virus Polymerase Acidic (PA) Endonuclease Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Drug Repurposing for Influenza Virus Polymerase Acidic (PA) Endonuclease Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 4. journals.asm.org [journals.asm.org]

- 5. The PA Endonuclease Inhibitor this compound Protects Mice from Lethal Challenge with Influenza A or B Viruses - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Analytical Detection of RO-7

For Researchers, Scientists, and Drug Development Professionals

Introduction

RO-7 is an investigational small molecule inhibitor of the influenza virus polymerase acidic (PA) endonuclease. By targeting this essential viral enzyme, this compound blocks the "cap-snatching" process required for viral mRNA transcription, thereby inhibiting viral replication. Its potential as a broad-spectrum anti-influenza therapeutic necessitates robust and reliable analytical methods for its detection and quantification in various biological matrices. These methods are critical for pharmacokinetic (PK), pharmacodynamic (PD), and toxicology studies during drug development.

This document provides detailed application notes and protocols for the quantitative analysis of this compound in plasma samples using liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS), a highly sensitive and specific technique ideal for bioanalytical applications.

Signaling Pathway: Influenza Virus Cap-Snatching

The PA endonuclease is a critical component of the influenza virus's RNA-dependent RNA polymerase (RdRP) complex. The following diagram illustrates the "cap-snatching" mechanism and the inhibitory action of this compound.

Experimental Protocols

The following protocols are based on established methodologies for the analysis of similar small molecule antiviral drugs, such as baloxavir acid, in biological matrices.[1][2][3][4]

Sample Preparation: Protein Precipitation

This protocol is suitable for the rapid and efficient extraction of this compound from plasma samples.

Materials:

-

Human plasma (or other relevant biological matrix)

-

This compound analytical standard

-

Internal Standard (IS) solution (e.g., this compound-d5 or a structurally similar compound like baloxavir-d5)

-

Acetonitrile (ACN), HPLC grade

-

Microcentrifuge tubes (1.5 mL)

-

Vortex mixer

-

Microcentrifuge

Procedure:

-

Pipette 100 µL of plasma sample into a 1.5 mL microcentrifuge tube.

-

Add 10 µL of the internal standard working solution.

-

Add 300 µL of ice-cold acetonitrile to precipitate the plasma proteins.

-

Vortex the mixture vigorously for 1 minute.

-

Centrifuge the tubes at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.

-

Carefully transfer the supernatant to a clean autosampler vial or a 96-well plate.

-

The sample is now ready for LC-MS/MS analysis.

LC-MS/MS Analysis of this compound

Instrumentation:

-

A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UPLC) system.

-

A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

Chromatographic Conditions (Example):

| Parameter | Value |

| Column | Acquity UPLC BEH C18 (1.7 µm, 2.1 x 150 mm) or equivalent |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile (ACN) |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 5 µL |

| Column Temperature | 40°C |

| Gradient Elution | 0-0.5 min (10% B), 0.5-2.5 min (10-90% B), 2.5-3.0 min (90% B), 3.0-3.1 min (90-10% B), 3.1-4.0 min (10% B) |

Mass Spectrometric Conditions (Hypothetical for this compound):

The following mass transitions are hypothetical for this compound (C₂₄H₂₀F₃N₃O₃S, MW: 487.49) and would need to be optimized empirically.

| Parameter | Value |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| MRM Transition (this compound) | m/z 488.1 → 247.0 (Quantifier) |

| MRM Transition (this compound) | m/z 488.1 → 185.0 (Qualifier) |

| MRM Transition (IS) | To be determined based on the IS used |

| Ion Source Temp. | 500°C |

| Ion Spray Voltage | 5500 V |

| Curtain Gas | 35 psi |

| Collision Gas | 8 psi |

Experimental Workflow

The overall workflow for the bioanalysis of this compound is depicted in the diagram below.

Data Presentation

The performance of the bioanalytical method should be validated according to regulatory guidelines. Key validation parameters are summarized in the table below, with example data adapted from methods for similar analytes.[1][3]

Table 1: Summary of Bioanalytical Method Validation Parameters

| Parameter | Specification / Example Result |

| Linearity Range | 0.5 - 300 ng/mL |

| Correlation Coefficient (r²) | ≥ 0.99 |

| Accuracy | Within ±15% of nominal concentration (±20% at LLOQ) |

| Precision (CV%) | ≤ 15% (≤ 20% at LLOQ) |

| Lower Limit of Quantification (LLOQ) | 0.5 ng/mL |

| Mean Recovery (%) | This compound: ~80-85% Internal Standard: ~90-95% |

| Matrix Effect | Within acceptable limits (e.g., 85-115%) |

| Stability | Stable under relevant conditions (e.g., freeze-thaw, bench-top, long-term storage) |

Table 2: Example Accuracy and Precision Data

| Spiked Concentration (ng/mL) | Mean Measured Concentration (ng/mL) | Accuracy (%) | Precision (CV%) |

| 0.5 (LLOQ) | 0.49 | 98.0 | 7.5 |

| 1.5 (Low QC) | 1.54 | 102.7 | 5.2 |

| 150 (Mid QC) | 148.5 | 99.0 | 3.1 |

| 250 (High QC) | 253.0 | 101.2 | 2.8 |

Conclusion

The described LC-MS/MS method provides a framework for the sensitive and selective quantification of the influenza PA endonuclease inhibitor this compound in plasma. Proper method development and validation, following the principles outlined in these notes, are essential for the successful application of this assay in preclinical and clinical studies, ultimately supporting the development of this promising antiviral candidate.

References

- 1. asianjpr.com [asianjpr.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. LC-MS/MS-based metabolite quantitation of the antiviral prodrug baloxavir marboxil, a new therapy for acute uncomplicated influenza, in human plasma: Application to a human pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for Evaluating the Efficacy of RO-7, a Novel PI3K/Akt/mTOR Pathway Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

RO-7 is a novel, potent, and selective small molecule inhibitor targeting the Phosphoinositide 3-kinase (PI3K)/Akt/mTOR signaling pathway. This pathway is a critical regulator of cell proliferation, growth, survival, and metabolism. Its dysregulation is a hallmark of many human cancers, making it a key target for therapeutic intervention. These application notes provide detailed protocols for cell-based assays to characterize the efficacy of this compound in cancer cell lines. The described assays are designed to assess the impact of this compound on cell viability, induction of apoptosis, and modulation of the target signaling cascade.

Signaling Pathway of this compound

The PI3K/Akt/mTOR pathway is initiated by the activation of receptor tyrosine kinases (RTKs), leading to the activation of PI3K. PI3K then phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting and activating Akt. Activated Akt, in turn, phosphorylates a multitude of downstream targets, including mTOR, which promotes protein synthesis and cell growth. This compound is hypothesized to inhibit a key kinase within this pathway, thereby blocking these downstream effects.

Caption: PI3K/Akt/mTOR signaling pathway with the inhibitory action of this compound.

I. Cell Viability Assays

Cell viability assays are fundamental for determining the cytotoxic or cytostatic effects of a compound.[1][2] These assays measure various cellular parameters such as metabolic activity or membrane integrity to quantify the number of living cells in a population.[1][2][3]

A. MTT/XTT/WST-1 Assays (Metabolic Activity)

Principle: These colorimetric assays measure the metabolic activity of viable cells.[3] Mitochondrial dehydrogenases in living cells reduce tetrazolium salts (MTT, XTT, WST-1) to a colored formazan product, which can be quantified by measuring its absorbance.[3] The amount of formazan produced is directly proportional to the number of viable cells.

Experimental Workflow:

Caption: Workflow for MTT/XTT/WST-1 cell viability assays.

Protocol: MTT Assay

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.

-

Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (e.g., DMSO) and a no-cell control (medium only).

-

Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value (the concentration of this compound that inhibits 50% of cell growth).

B. ATP-Based Assay (e.g., CellTiter-Glo®)

Principle: This luminescent assay measures the amount of ATP present, which is an indicator of metabolically active cells.[3][4] The luciferase enzyme uses ATP to oxidize luciferin, and the resulting light output is proportional to the number of viable cells.[3]

Protocol: CellTiter-Glo® Luminescent Cell Viability Assay

-

Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol.

-

Reagent Preparation: Equilibrate the CellTiter-Glo® buffer and substrate to room temperature. Reconstitute the reagent according to the manufacturer's instructions.

-

Lysis and Luminescence Reaction: Remove the plate from the incubator and allow it to equilibrate to room temperature for 30 minutes. Add 100 µL of CellTiter-Glo® reagent to each well.

-

Signal Stabilization: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Data Acquisition: Measure the luminescence using a luminometer.

-

Data Analysis: Calculate the percentage of cell viability and determine the IC50 value as described for the MTT assay.

II. Apoptosis Assays

Apoptosis, or programmed cell death, is a desired outcome for many anti-cancer therapies.[5][6] Assays to detect apoptosis can confirm that this compound induces cell death rather than merely inhibiting proliferation.[5][6]

A. Annexin V/Propidium Iodide (PI) Staining

Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane.[6] Annexin V is a protein that has a high affinity for PS and can be conjugated to a fluorophore (e.g., FITC, Alexa Fluor 488) for detection.[7] Propidium iodide (PI) is a fluorescent nuclear stain that is excluded by live cells with intact membranes but can enter late apoptotic and necrotic cells.[3] Flow cytometry can then be used to distinguish between live, early apoptotic, late apoptotic, and necrotic cells.[7]

Experimental Workflow:

Caption: Workflow for Annexin V/PI apoptosis assay.

Protocol: Annexin V/PI Staining for Flow Cytometry

-

Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound at its IC50 and 2x IC50 concentrations for 24-48 hours. Include a vehicle control.

-

Cell Harvesting: Harvest both adherent and floating cells. Centrifuge at 300 x g for 5 minutes and wash the cell pellet with cold PBS.

-

Staining: Resuspend the cells in 100 µL of 1X Annexin V binding buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI (50 µg/mL).

-